molecular formula C10H15N3O B14812816 (4-Cyclopropoxypyridine-3,5-diyl)dimethanamine

(4-Cyclopropoxypyridine-3,5-diyl)dimethanamine

Cat. No.: B14812816
M. Wt: 193.25 g/mol
InChI Key: DFRMKSIZMSSHFG-UHFFFAOYSA-N
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Description

(4-Cyclopropoxypyridine-3,5-diyl)dimethanamine is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and dimethanamine groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropoxypyridine-3,5-diyl)dimethanamine typically involves the cyclopropanation of a pyridine derivative followed by the introduction of dimethanamine groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Cyclopropoxypyridine-3,5-diyl)dimethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyclopropoxypyridine-3,5-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The pyridine ring and its substituents can engage in various chemical interactions, influencing biological and chemical processes. Detailed studies on its binding affinities and reaction kinetics provide insights into its functional roles.

Comparison with Similar Compounds

Uniqueness: (4-Cyclopropoxypyridine-3,5-diyl)dimethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

[5-(aminomethyl)-4-cyclopropyloxypyridin-3-yl]methanamine

InChI

InChI=1S/C10H15N3O/c11-3-7-5-13-6-8(4-12)10(7)14-9-1-2-9/h5-6,9H,1-4,11-12H2

InChI Key

DFRMKSIZMSSHFG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2CN)CN

Origin of Product

United States

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